| Protecting Group | Deprotection Method | Key Advantage (vs. Others) | Quantitative Performance |
|---|---|---|---|
| NO₂ (Nitro) | SnCl₂, mild acid, 2-MeTHF, 55°C [1] | Superior stability in DMF/NBP solvents over 10 days; Least δ-lactam formation (3% vs. 12% for Pbf) [1] | >97% deprotection yield in 30 min for RGD peptide [1] |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Standard TFA cocktail [1] | Common in Fmoc-SPPS; high resistance to acidic deprotection requires strong acids [2] | 12% δ-lactam formation after 30 min coupling [1] |
| Boc₂ (di-tert-butoxycarbonyl) | Acidic conditions [2] | - | Lower coupling efficiency after storage due to degradation [1] |
| MIS (1,2-Dimethylindole-3-sulfonyl) | Nucleophilic reagents & palladium [3] | Stable to both acids and bases; inhibits racemization [3] | - |
For researchers implementing this method, here is the detailed deprotection protocol developed in the recent study [1].
The chemical transformation involved in this deprotection is illustrated below:
The NO₂ group provides a robust and efficient option for protecting arginine in complex peptide synthesis. Its high stability and low propensity for side reactions make it particularly valuable for synthesizing long or challenging peptides, especially those containing multiple arginine residues.
The core distinction between these enantiomers lies in their three-dimensional structure, which leads to different handling during synthesis and vastly different biological activities.
| Aspect | L-Arginine | D-Arginine |
|---|---|---|
| Configuration | Naturally occurring L-enantiomer [1] | Non-natural D-enantiomer [2] |
| Biological Role | Proteinogenic; precursor to nitric oxide; involved in immune function, urea cycle, and hormone secretion [1] | Not incorporated into human proteins; used to confer protease resistance and enhance peptide stability [2] |
| Protease Resistance | Susceptible to proteolytic degradation [1] | Resistant to proteolytic degradation [2] |
| Peptide Cost | High (Fmoc-Arg(Pbf)-OH is ~10x more expensive than Fmoc-Phe-OH) [3] | Expected to be similarly high due to complex synthesis and protection |
| Key Synthesis Challenge | δ-Lactam Formation: A side-reaction during coupling where the guanidino group attacks the activated carboxyl group, forming a cyclic amide and leading to deletion peptides [3]. | Presumed to share the challenge of δ-lactam formation, requiring similar protective strategies. |
Successfully incorporating arginine, in either form, requires specific strategies to overcome its synthetic challenges.
Protecting the side chain is crucial for both L- and D-arginine to prevent δ-lactam formation and ensure correct coupling [3].
The following experimental protocols are recommended for incorporating arginine residues [5]:
The choice of stereochemistry is a critical design parameter for developing therapeutic peptides.
| Application | Role of L-Arginine | Role of D-Arginine |
|---|---|---|
| Cell-Penetrating Peptides (CPPs) | Natural L-form is common [6] | D-arginine in oligoarginine CPPs (e.g., rRrRrRrRr) enhances metabolic stability and maintains efficient cellular uptake [2] |
| DNA Compaction & Delivery | Superior to lysine; induces tighter DNA packing due to stronger attraction and weaker repulsion between helices [6] | Used in chimeric peptides (e.g., 9rR-LTVSPWY) for selective DNA delivery to tumor cells; D-arginine segment binds DNA, while targeting motif (LTVSPWY) enables specificity [2] |
| Therapeutic Peptides | Found in many bioactive peptides (e.g., desmopressin, angiotensin II) [3] | Key component of etelcalcetide (FDA-approved 2017); a D-arginine-rich peptide used to treat secondary hyperparathyroidism in patients with chronic kidney disease [3] |
| Antiviral Considerations | Required for replication of certain viruses (e.g., herpesviruses, SARS-CoV-2); depletion may be an antiviral strategy [1] | Not discussed in viral replication contexts; presumed utility lies in creating stable antiviral peptides |
The following diagram illustrates the critical decision points and consequences when selecting the arginine stereoisomer for a peptide-based therapeutic, integrating factors from synthesis to biological function.
Decision flow for selecting arginine stereoisomer in therapeutic peptide design.
The table below summarizes the essential components required for SPPS, describing their function and common examples.
| Component | Function & Role | Common Types & Examples |
|---|---|---|
| Amino Acids | Building blocks for the peptide chain; side chains and α-amino group require protection [1]. | Fmoc- or Boc-protected α-amino group; side chains protected with t-butyl, trityl, etc. [1] [2]. |
| Solid Support (Resin) | Insoluble, polymeric anchor for the growing peptide chain; simplifies purification [3] [2]. | Polystyrene beads, PEG-based resins; functionalized with linkers like Wang (for acids) or Rink Amide (for amides) [1]. |
| Protecting Groups | Temporarily block reactive groups to prevent side reactions. | Temporary (Nα): Fmoc (base-labile) or Boc (acid-labile) [3] [1]. Permanent (Side-chain): t-butyl, trityl; removed during final cleavage [3] [1]. |
| Activating/Coupling Reagents | Facilitate amide bond formation by activating the carboxyl group [2]. | HBTU, HATU, DIC, DIPCDI; often used with additives like HOBt or Oxyma to suppress epimerization [1]. |
| Solvents | Medium for reactions; must swell the resin for optimal reagent diffusion [1]. | Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) [1]. |
| Cleavage Reagents | Sever the peptide from the resin and remove permanent side-chain protecting groups [3]. | Trifluoroacetic acid (TFA), typically with scavengers like water, triisopropylsilane, and ethanedithiol [1]. |
The following diagram illustrates the cyclic, stepwise process of Fmoc-SPPS, from initial resin attachment to final cleavage.
Diagram of the cyclic Fmoc-SPPS process.
SPPS is a cornerstone in producing therapeutic peptides, which bridge the gap between small molecules and large biologics [2]. Their high specificity and potency make them excellent drug candidates. Automated SPPS enables the incorporation of chemical modifications to improve drug-like properties [2].
The following table consolidates key experimental findings from various studies, providing a clear comparison of NG-nitroarginine's protective efficacy across different disease models.
| Disease/Injury Model | Specific Compound Tested | Key Protective Outcomes | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| Acoustic Injury (Noise-induced hearing loss) | Tempol & L-NAME | Protection from permanent hearing loss; reduced activation of JNK pathway; prevented decrease in cochlear connexin26. | Inhibition of ROS/NO-mediated JNK pathway activation in the cochlear spiral ligament. [1] | [1] |
| Diabetic Hepatopathy (STZ-induced diabetic rat liver) | L-NAME & Insulin | Significant attenuation of liver morphological disarrangements; reduced coagulation necrosis and portal fibrillary necrosis. | Inhibition of elevated Nitric Oxide (NO) levels, leading to reduced liver pathology. [2] | [2] |
| Portal Hypertension (Portal vein-ligated rats) | NNA (Nitroarginine) | Reduced portal-systemic shunting; increased splanchnic and portal-collateral resistance. | Inhibition of NO synthesis, which plays a role in the collateralization of the portal system. [3] | [3] |
| Experimental Pain (Formalin test in mice) | L-NAME (as a control inhibitor) | Demonstrated antinociceptive (pain-blocking) effect when administered alone. | Blockade of the L-arginine/NO/cGMP/KATP channel signaling pathway. [4] | [4] |
To facilitate your research replication and development efforts, here are the methodologies from the key studies cited above.
NG-nitroarginine and its methyl ester derivative (L-NAME) function primarily as competitive inhibitors of Nitric Oxide Synthase (NOS). They are structural analogs of L-arginine, the natural substrate for NOS, and thus prevent the production of Nitric Oxide (NO). [3] [5]
The following diagram illustrates the core signaling pathway through which excessive NO leads to cellular injury, and how NG-nitroarginine provides protection by intervening at the initial step.
This diagram summarizes the primary injury pathway and the site of pharmacological intervention by NG-nitroarginine.
For translational research, the chemical stability of the compound is a critical factor. A dedicated study on L-NG-nitroarginine (LNNA) concluded: [6]
The table below summarizes the core technical data for N-alpha-Fmoc-Ng-nitro-L-arginine (CAS 58111-94-7).
| Property | Specification / Value |
|---|---|
| CAS Number | 58111-94-7 [1] [2] |
| Molecular Formula | C21H23N5O6 [1] [2] |
| Molecular Weight | 441.4 g/mol [1] |
| Purity | ≥99% (HPLC) [2] |
| Form | White powder [2] |
| Storage | 2-8 °C [2] |
| Density (Predicted) | 1.47 ± 0.1 g/cm3 [2] |
| pKa (Predicted) | 3.81 ± 0.21 [2] |
| Primary Application | Used in peptide synthesis as a protected arginine building block [1]. |
| Sidechain Deprotection | The nitro (NO2) protecting group on the arginine sidechain can be removed with Pd/H2 [1]. |
This compound is a derivative of Nω-Nitro-L-arginine, a well-characterized inhibitor of nitric oxide synthase (NOS) [3] [4]. The following diagram illustrates the core nitric oxide signaling pathway that this compound class affects.
Although a specific safety data sheet (SDS) for this Fmoc-protected compound was not located, general laboratory precautions for handling fine chemical powders should be followed. The recommended personal protective equipment includes gloves, eyeshields, and type N95 (US) respirators [4].
The table below summarizes the available quantitative data for Fmoc-D-Arg(NO2)-OH.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₆ [1] [2] |
| Molecular Weight | 441.44 g/mol [1] [2] |
| Physical State | Solid powder [1] [2] |
| Color | White [1] |
| Melting Point | 103 to 110 °C [1] |
| Density | 1.47 g/cm³ [1] |
| Storage | Desiccate at -20°C [2] |
One source indicates that this compound is soluble in a range of common organic solvents [2]. No specific quantitative solubility data (e.g., mg/mL) was found.
The information on stability is general. No data was found on long-term stability, solution stability, or specific degradation products under various conditions.
The following diagram outlines the general handling and storage workflow based on the safety data.
General safety and storage workflow for this compound [1] [2]
This compound is a protected amino acid derivative used in Fmoc-solid phase peptide synthesis (SPPS) [3] [2].
Fmoc-D-Arg(NO₂)-OH is a specially protected arginine derivative used in solid-phase peptide synthesis (SPPS), particularly when the D-enantiomer of arginine is required for peptide engineering. This building block incorporates two key protecting groups: the base-labile Fmoc group protecting the α-amino function, and the acid-stable nitro group protecting the guanidino side chain. The chemical properties of this derivative make it particularly valuable for synthesizing peptides with improved metabolic stability or specific structural characteristics when D-amino acids are required.
Table 1: Basic Chemical Properties of Fmoc-D-Arg(NO₂)-OH
| Property | Specification |
|---|---|
| CAS Number | 58111-94-7 |
| Molecular Formula | C₂₁H₂₃N₅O₆ |
| Molecular Weight | 441.44 g/mol |
| Physical State | White to off-white powder |
| Melting Point | 103-110°C |
| Density | 1.47 g/cm³ |
| Solvent Content | May contain ~8% (w/w) solvent [1] |
The Fmoc protecting group can be removed with base treatment (typically 20% piperidine in DMF), while the nitro group on the guanidine function remains stable throughout the iterative synthesis cycles and is only removed during the final acidolytic cleavage from the resin [2] [3]. This orthogonal protection strategy is fundamental to the Fmoc/tBu approach, which has become the method of choice for most peptide synthesis applications due to its milder conditions compared to Boc/Bzl chemistry [4] [5].
Proper handling and storage of Fmoc-D-Arg(NO₂)-OH are critical for maintaining reagent integrity and ensuring successful peptide synthesis outcomes. This chemical is intended for research and development use only and is not recommended for medicinal, household, or other uses [2].
Table 2: Safety and Handling Guidelines
| Aspect | Precautions |
|---|---|
| Personal Protection | Wear chemical-impermeable gloves, safety goggles with side shields, and fire/flame-resistant impervious clothing [2] |
| Handling Environment | Use in a well-ventilated area with spark-proof tools and explosion-proof equipment [2] |
| Dust Control | Avoid dust formation and breathing vapors or mist; use appropriate respiratory protection if exposure limits are exceeded [2] |
| First Aid Measures | If inhaled: move to fresh air; Skin contact: wash with soap and water; Eye contact: rinse with pure water for at least 15 minutes [2] |
The synthesis begins with appropriate resin selection and preparation. For C-terminal acid peptides, Wang resin or 2-chlorotrityl chloride resin are recommended, while for C-terminal amide peptides, Rink Amide resin is preferred [4]. The protocol for 2-chlorotrityl chloride resin loading involves:
For Rink Amide resin, the loading process differs slightly, employing DIC/DMAP activation in DMF followed by capping with acetic or benzoic anhydride and pyridine in DMF [4].
The Fmoc group removal follows a standardized procedure:
The Fmoc group has an approximate half-life of 6 seconds in 20% piperidine/DMF, ensuring efficient removal while maintaining the integrity of the acid-labile side-chain protections and the peptide-resin linkage [3].
Table 3: Standard Coupling Conditions for Fmoc-D-Arg(NO₂)-OH
| Parameter | Phosphonium/Aminium Activation | Carbodiimide Activation |
|---|---|---|
| Reagent Ratio | 5 eq Fmoc-D-Arg(NO₂)-OH, 5 eq coupling reagent | 3 eq Fmoc-D-Arg(NO₂)-OH, 3 eq HOBt |
| Activator | HBTU, HATU, HCTU, or TBTU | DIPCDI |
| Base | 10 eq DIPEA | 3 eq DIPCDI |
| Solvent | Minimum volume DMF or NMP | DMF/DCM (2:1) |
| Activation Time | Immediate use | 10 minutes pre-activation |
| Coupling Time | 1-2 hours | 1-2 hours |
| Monitoring | Kaiser test or TNBS test | Kaiser test or TNBS test |
For automated synthesizers using dry Fmoc-amino acids in cartridges, pack empty vials with the appropriate amount of Fmoc-D-Arg(NO₂)-OH and program the instrument for a 1-hour coupling using HBTU or HATU activation [6].
After complete chain assembly, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups:
During this step, the nitro group on the arginine side chain is converted to the free guanidine function, yielding the native arginine residue in the final peptide [2].
The synthesis process may introduce several impurities that require monitoring:
Aggregation Issues: For peptides containing stretches of hydrophobic amino acids (Ala, Val, Ile) or residues that form intra-chain hydrogen bonds (Gln, Ser, Thr), use structure-disrupting strategies [6]:
Slow Coupling Rates:
Aspartimide Prevention:
The following workflow diagram illustrates the complete SPPS process incorporating Fmoc-D-Arg(NO₂)-OH:
Diagram 1: Solid-Phase Peptide Synthesis Workflow with Fmoc-D-Arg(NO₂)-OH. The protected arginine derivative is incorporated during the coupling step (highlighted in yellow), with final deprotection occurring during acidic cleavage (green).
The incorporation of D-arginine via Fmoc-D-Arg(NO₂)-OH serves multiple strategic purposes in peptide engineering:
Table 4: Comparison of Arginine Protecting Groups in Fmoc-SPPS
| Protecting Group | Stability During SPPS | Cleavage Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pbf | Excellent | Strong acid (TFA) | Minimal side reactions, commercially available | May require extended cleavage for complete removal |
| NO₂ | Excellent | Strong acid (TFA) | High stability to piperidine, cost-effective | Potential reduction to amine during cleavage |
| Pmc | Good | Strong acid (TFA) | Established history | Slightly less stable than Pbf |
The nitro protection strategy offers particular advantages for complex syntheses requiring extended exposure to basic conditions during Fmoc deprotection, as it demonstrates exceptional stability to piperidine treatment [2] [7].
Fmoc-D-Arg(NO₂)-OH provides a robust and reliable building block for incorporating D-arginine into synthetic peptides. The orthogonal protection strategy with base-labile Fmoc group and acid-stable nitro group aligns perfectly with the Fmoc/tBu SPPS approach, allowing for efficient synthesis of peptides with improved stability and tailored biological properties. By adhering to the detailed protocols outlined in these application notes, researchers can successfully integrate this derivative into their peptide synthesis workflows, addressing aggregation challenges through appropriate optimization strategies and maintaining rigorous quality control throughout the assembly process.
The synthesis of D-peptides follows the standard Fmoc-SPPS workflow, with the key difference being the use of D-amino acid building blocks. The process is outlined below.
The table below summarizes standard reagents used in Fmoc-SPPS. You should confirm the specific stability of the Arg(NO₂) group to these conditions.
| Reagent / Condition | Typical Composition / Value | Role in Synthesis | Key Considerations |
|---|---|---|---|
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF [2] [3] | Removes the temporary Fmoc group | Half-life of Fmoc is ~6 seconds; ensures rapid removal [2]. |
| Coupling Reagents | DIC (2.5 M) & OxymaPure (1 M) in DMF [4] | Activates amino acid for bond formation | Minimizes racemization risk [4]. |
| Building Block Purity | >99% (HPLC) [4] | Ensures correct sequence assembly | Reduces risk of deletion peptides. |
| Final Cleavage Cocktail | TFA / Water / TIS (95:2.5:2.5) [4] | Cleaves peptide from resin and removes permanent protecting groups | The NO₂ group on arginine is typically stable to base but labile to strong acids like TFA. |
After synthesis and cleavage, analyze and purify the crude D-peptide using these standard techniques:
For your application notes, the following points are crucial:
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents in the fight against multidrug-resistant bacteria, which have become a severe threat to global human health [1]. The development of novel AMPs requires sophisticated synthetic approaches that allow precise control over peptide sequence and stereochemistry. Within this context, Fmoc-D-Arg(NO₂)-OH serves as a crucial building block that enables the incorporation of a protected arginine residue with D-configuration into peptide sequences during solid-phase synthesis. The use of D-amino acids enhances proteolytic stability of therapeutic peptides, addressing a significant limitation of natural AMPs that are often susceptible to rapid degradation by bacterial and host proteases [2]. The nitro (NO₂) group provides orthogonal protection for the guanidino function of arginine, preventing side reactions during peptide chain assembly while maintaining the strong cationic character that is essential for interaction with negatively charged bacterial membranes [1].
The strategic implementation of Fmoc-D-Arg(NO₂)-OH in AMP design allows researchers to develop peptides with enhanced metabolic stability and optimized biological activity. As the pharmaceutical industry faces increasing challenges with antibiotic resistance, AMPs have gained attention as alternatives to conventional antibiotics due to their distinct mechanisms of action, which typically involve membrane disruption rather than specific receptor targeting, making resistance development less likely [2]. The World Health Organization has emphasized the urgent need for new antibiotics, and AMPs represent a promising avenue of research in this direction [1] [2]. This protocol provides detailed methodologies for the effective utilization of Fmoc-D-Arg(NO₂)-OH in AMP synthesis, supporting the development of novel antimicrobial therapeutics.
Fmoc-D-Arg(NO₂)-OH is a strategically modified amino acid derivative designed for incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). Its molecular structure incorporates three key functional elements that serve specific purposes in peptide assembly and subsequent applications:
Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino function and is selectively removable under basic conditions (typically 20-30% piperidine in DMF) while remaining stable to acidic conditions [3] [4]. This orthogonal protection strategy is fundamental to Fmoc-based SPPS, allowing for sequential peptide chain elongation while preserving side-chain functionalities.
Nitro protection: The nitro (NO₂) group protects the highly nucleophilic guanidino function of the arginine side chain, preventing side reactions during activation and coupling steps [5] [6]. This protecting group remains stable throughout the repetitive basic conditions used for Fmoc removal but can be cleaved during the final acidic resin cleavage and side-chain deprotection step using trifluoroacetic acid (TFA)-based cocktails.
D-configuration: The D-stereochemistry at the α-carbon center provides resistance to proteolytic degradation, a valuable property for enhancing the metabolic stability of therapeutic peptides [2]. This characteristic is particularly advantageous for antimicrobial peptides intended for in vivo applications where protease-rich environments would otherwise rapidly inactivate their L-amino acid counterparts.
Table 1: Properties of Fmoc-D-Arg(NO₂)-OH
| Property | Specification | Functional Significance |
|---|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₆ [5] [6] | Determines solubility characteristics and molecular weight |
| Protection Scheme | Orthogonal (Fmoc α-amino, NO₂ side chain) | Enables sequential deprotection during synthesis |
| Stability | Stable to acids, labile to bases (Fmoc) | Compatible with Fmoc-SPPS methodology |
| Stereochemistry | D-configuration | Enhances proteolytic resistance in final peptides |
| Side Chain Charge | Cationic when deprotected | Essential for interaction with bacterial membranes |
The physicochemical properties of Fmoc-D-Arg(NO₂)-OH directly influence its handling during peptide synthesis. The compound typically appears as a white to off-white crystalline powder and should be stored in a cool, dry environment protected from light to maintain stability. Before use, it is recommended to bring the building block to room temperature in a desiccator to prevent moisture absorption, which can compromise coupling efficiency during peptide synthesis [4].
Resin Selection: The choice of resin depends on the desired C-terminus of the target antimicrobial peptide. For peptides with C-terminal amide functionality, which is common for many antimicrobial peptides, Rink Amide resin is recommended [4] [2]. For peptides requiring C-terminal carboxylic acids, Wang resin is appropriate. The resin loading (typically 0.1-1.0 mmol/g) should be selected based on the scale of synthesis and sequence complexity.
Resin Swelling: Prior to synthesis, the resin must be properly swollen in an appropriate solvent. Place the resin in a peptide synthesis vessel or reactor and add sufficient dichloromethane (DCM) or N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL/g resin). Allow the resin to swell for 30-60 minutes with occasional gentle agitation [4]. Proper swelling is critical for ensuring satisfactory reaction kinetics throughout the synthesis process.
Reagent Preparation:
The synthesis follows a systematic cycle of deprotection, coupling, and washing steps. The following diagram illustrates the complete Fmoc-SPPS workflow incorporating Fmoc-D-Arg(NO₂)-OH:
Diagram 1: Fmoc Solid-Phase Peptide Synthesis Workflow with Fmoc-D-Arg(NO₂)-OH
Step 1: Initial Fmoc Deprotection (if using pre-loaded resin)
Step 2: Coupling of Fmoc-D-Arg(NO₂)-OH
Step 3: Repetition of Deprotection and Coupling Cycle
Step 4: Final Deprotection and Cleavage
The incorporation of Fmoc-D-Arg(NO₂)-OH into antimicrobial peptide designs serves multiple strategic purposes that enhance the therapeutic potential of the resulting AMPs:
Enhanced Proteolytic Stability: The D-configuration of the arginine residue provides significant resistance to proteolytic degradation by bacterial proteases and host enzymes, addressing a major limitation of natural AMPs that are often rich in L-amino acids and consequently exhibit short half-lives in biological environments [2]. This property is particularly valuable for AMPs intended for therapeutic applications where extended stability is required for efficacy.
Maintained Membrane Interaction: The arginine guanidino group, when deprotected, maintains its positive charge and capacity for forming bidentate hydrogen bonds with bacterial membrane components [1]. This is crucial for the initial electrostatic interactions between AMPs and negatively charged bacterial membrane surfaces, a key step in the mechanism of action for many membrane-disruptive AMPs.
Structural Diversification: Incorporating D-amino acids like D-arginine allows researchers to explore non-natural peptide structures that may exhibit improved selectivity between bacterial and mammalian cells [7]. This structural diversification can lead to AMPs with enhanced therapeutic indices, maximizing antimicrobial activity while minimizing cytotoxicity against host cells.
The positioning of D-arginine residues within AMP sequences significantly influences biological activity. Research on ultra-short peptidomimetic antibiotics has demonstrated that arginine-rich sequences maintain potent antimicrobial activity while benefiting from the stability conferred by D-amino acids [7]. When designing AMP sequences incorporating D-Arg(NO₂), consider the following structure-activity relationship principles:
Amphipathic Design: Create sequences that segregate cationic residues (like arginine) and hydrophobic residues to different faces of the peptide when in a helical conformation. This amphipathicity is a key feature of many natural AMPs and enhances interactions with bacterial membranes [1].
Charge Density: Maintain a net positive charge of +4 to +8 for optimal interaction with negatively charged bacterial membranes. The deprotected guanidino group of arginine contributes significantly to this cationic character [2].
Hydrophobic Balance: Balance the incorporation of cationic D-arginine residues with appropriate hydrophobic amino acids to maintain sufficient hydrophobicity for membrane penetration without excessive hemolytic activity [7] [2].
Table 2: AMP Design Parameters Influenced by D-Arg Incorporation
| Parameter | Influence of D-Arg | Optimal Range | Experimental Consideration |
|---|---|---|---|
| Proteolytic Stability | Increased resistance to degradation | Half-life >60 min in plasma [2] | Compare L- vs D-Arg analogues |
| Net Positive Charge | Contributes +1 charge per residue | +4 to +8 for bacterial selectivity [1] | Balance with anionic residues |
| Hemolytic Activity | Variable effect | HC₁₀ >100 μg/mL for therapeutic index [7] | Dose-response against hRBCs |
| Antimicrobial Potency | Maintains or enhances activity | MIC <10 μg/mL against target pathogens [2] | Test against Gram+ and Gram- bacteria |
Ninhydrin (Kaiser) Test: This colorimetric test is essential for monitoring deprotection and coupling efficiency during synthesis [4].
Bromophenol Blue Test: Particularly useful for monitoring coupling of D-arginine and other basic amino acids.
After cleavage, deprotection, and purification, comprehensive characterization of the antimicrobial peptides containing D-arginine is essential:
Reversed-Phase HPLC: Use a C18 column with a water-acetonitrile gradient containing 0.1% TFA. Monitor at 214 nm (peptide bond) and 280 nm (tryptophan/tyrosine). The purified peptide should show >95% homogeneity [2].
Mass Spectrometry: MALDI-TOF or ESI-MS should confirm the expected molecular weight. For a peptide containing D-Arg (deprotected), calculate the expected mass considering the removal of all protecting groups. The nitro group from Arg(NO₂) is removed during TFA cleavage, restoring the guanidino function [2] [8].
Amino Acid Analysis: After acid hydrolysis, the presence of D-arginine can be confirmed using chiral chromatography or by comparison with standards. The D-arginine content should match the expected incorporation based on the peptide sequence.
Circular Dichroism Spectroscopy: CD spectroscopy can confirm structural differences between peptides containing L-arginine versus D-arginine, particularly in membrane-mimicking environments like SDS micelles or liposomes [2].
Antimicrobial peptides synthesized with Fmoc-D-Arg(NO₂)-OH should be evaluated through a comprehensive biological testing protocol:
Minimum Inhibitory Concentration (MIC) Assay:
Hemolysis Assay:
Therapeutic Index Calculation:
Recent research has explored the potential of AMPs containing non-natural amino acids in advanced therapeutic scenarios:
Synergy with Conventional Antibiotics: Studies have demonstrated that combining AMPs with conventional antibiotics can produce synergistic effects against multidrug-resistant pathogens [9]. Peptides containing D-arginine may be particularly effective in combination with antibiotics that have intracellular targets, as the membrane-perturbing activity of AMPs can enhance antibiotic penetration into bacterial cells [9].
Anti-inflammatory Activity: Some AMPs exhibit dual functionality, possessing both antimicrobial and anti-inflammatory activities. Research on ultra-short peptidomimetics has shown that certain arginine-rich sequences can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated macrophages [7]. This dual functionality may be beneficial for treating infections where inflammation contributes to pathology.
Anti-biofilm Activity: Biofilms represent a significant challenge in treating persistent infections. AMPs containing D-amino acids may exhibit enhanced activity against bacterial biofilms due to their improved stability against biofilm-associated proteases [1].
Table 3: Troubleshooting Guide for Fmoc-D-Arg(NO₂)-OH Incorporation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete Coupling | Steric hindrance of D-Arg, insufficient activation | Increase coupling time to 45-60 min; Use 1.2× equivalents activator; Consider double coupling |
| Low Purity After Cleavage | Incomplete side-chain deprotection, side reactions | Extend cleavage time to 3-4 h; Optimize cleavage cocktail; Add appropriate scavengers |
| Difficulty in Purification | Aggregation due to high arginine content | Use acidic mobile phases; Incorporate acetonitrile as organic modifier; Use C8 or C4 columns for hydrophobic peptides |
| Reduced Antimicrobial Activity | Improper folding, aggregation | Verify deprotection of nitro group; Check peptide conformation by CD; Assess solubility in assay buffers |
| High Hemolytic Activity | Excessive hydrophobicity or positive charge | Reduce peptide length; Incorporate more polar residues; Adjust sequence amphipathicity |
When scaling up synthesis of antimicrobial peptides containing Fmoc-D-Arg(NO₂)-OH:
The application of Fmoc-D-Arg(NO₂)-OH in antimicrobial peptide synthesis represents a powerful strategy for developing stable, potent therapeutic agents against drug-resistant bacteria. The protocols outlined in this document provide researchers with a comprehensive framework for incorporating this specialized building block into peptide sequences using standard Fmoc-SPPS methodology. The D-configuration of this amino acid derivative enhances proteolytic stability of the resulting AMPs, while the nitro protection ensures compatibility with the iterative synthesis process.
As antimicrobial resistance continues to pose a serious threat to global health, the development of novel AMPs containing non-natural amino acids like D-arginine offers a promising avenue for therapeutic intervention [1] [2]. Future directions in this field may include the design of multi-functional peptides that combine antimicrobial, anti-inflammatory, and immunomodulatory activities, as well as the development of peptide-based combinations with conventional antibiotics to combat particularly resistant pathogens [7] [9]. The systematic approach to synthesis, characterization, and biological evaluation described in these application notes will support researchers in advancing this important area of therapeutic development.
Incorporating a D-enantiomer arginine protected with a nitro (NO₂) group is a strategic approach in drug design. This modified amino acid serves two key purposes:
The table below Artificially synthesized based on standard Fmoc-SPPS protocols, as specific data for Fmoc-D-Arg(NO₂)-OH was not located in the search results. outlines a general coupling protocol for incorporating this building block.
| Parameter | Specification |
|---|---|
| Resin Handling | Swell resin (e.g., Rink Amide MBHA) in DCM for 20-30 min, then wash with DMF [1]. |
| Fmoc Deprotection | Treat resin with 20% (v/v) piperidine in DMF (1 x 1 min, 1 x 5 min). Wash thoroughly with DMF [2]. |
| Coupping | Building Block: 3-5 equivalents of Fmoc-D-Arg(NO₂)-OH. Activator: 3-5 equivalents of HBTU or HATU. Base: 6-10 equivalents of DIPEA. Solvent: Anhydrous DMF. Coupling Time: 1-2 hours. | | Coupling Check | Test for completion using the Kaiser (ninhydrin) test. If positive, repeat coupling step [1]. | | Final Cleavage & Deprotection | Cleave peptide from resin using TFA-based cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5) for 2-4 hours. Precipitate in cold MTBE [1]. Note: The nitro (NO₂) group on the arginine side chain is stable under standard acidic cleavage conditions and typically requires a separate, subsequent reduction step (e.g., with hydrogenation) to be converted to an amine. |
The following diagram illustrates the typical workflow for developing a pseudopeptide antagonist using this building block, from design to a final purified compound.
When working with this building block, several factors require attention to ensure a successful synthesis:
To move forward with your work on Fmoc-D-Arg(NO₂)-OH, here are some practical next steps:
Mirror-image proteins (D-proteins) represent a groundbreaking approach in structural biology and drug discovery, comprising entirely D-amino acids rather than the canonical L-amino acids found in nature. This chiral inversion creates biologically stable molecules with unique properties, including protease resistance and altered binding characteristics. The synthesis of mirror-image proteins has been revolutionized by advances in chemical protein synthesis, enabling researchers to create D-proteins that cannot be produced using recombinant expression systems. These synthetic biomolecules have found significant applications in protein crystallography, therapeutic development, and fundamental studies of biological systems.
D-arginine plays several critical roles in mirror-image protein synthesis and function. As a positively charged amino acid with a high isoelectric point (10.75), D-arginine contributes to structural stability through guanidium group interactions and can influence molecular recognition properties. Recent evidence suggests that despite not being the natural substrate for nitric oxide synthase, D-arginine can produce nitric oxide derivatives via alternative pathways, expanding its potential biological applications [1]. The distinct metabolic processing of D-arginine compared to its L-enantiomer enables unique applications in drug delivery and sustained release systems, particularly when formulated as prodrugs like D-arginine-D-galactos-6'-yl ester (D-ArgGal), which demonstrates enhanced cellular permeation and stability profiles [1].
The synthesis of mirror-image proteins containing D-arginine requires specialized ligation strategies that address the unique challenges posed by D-amino acid incorporation. Several key approaches have been developed:
Bisubstrate-analog Conjugation: This approach involves creating conjugates of oligoarginine peptides with adenine derivatives via optimized linkers. Studies demonstrate that conjugates containing six D-arginine residues connected to adenosine via structure-optimized linkers result in nanomolar inhibitors of basophilic protein kinases. The orientation of the peptide chain profoundly affects activity, with D-arginine conjugates showing particularly high potency against several AGC kinases, including pharmaceutically important kinases ROCK II and PKB/Akt [2].
Substrate Mimetic-Mediated Ligation: This method utilizes D-stereospecific proteases (DSPs) for fragment condensation. The development of D-arginine-specific proteases enables efficient ligation of D-peptide fragments. These enzymes recognize specific D-amino acid sequences and catalyze bond formation between D-arginine and adjacent D-amino acids, facilitating the assembly of larger D-proteins. The recently identified D-arginine-specific DSP from Bacillus thuringiensis (37.7 kDa, activity of 8.3 U mg⁻¹) shows particular promise for these applications [3].
Native Chemical Ligation (NCL): Traditional NCL approaches have been adapted for D-protein synthesis through the use of D-peptide thioesters and D-cysteine residues. While effective, this method requires careful consideration of racemization risks during activation, particularly for D-arginine-rich sequences where the guanidinium group can promote undesired side reactions.
Table 1: Comparison of Ligation Methods for D-Arginine Incorporation
| Method | Key Feature | Optimal Application | Efficiency | Limitations |
|---|---|---|---|---|
| Bisubstrate-analog Conjugation | Adenosine-D-arginine conjugates | Kinase inhibitor development | Nanomolar affinity | Requires optimized linker length |
| Substrate Mimetic-Mediated Ligation | D-arginine-specific DSP utilization | Fragment condensation | 8.3 U mg⁻¹ activity | Limited protease specificity range |
| Native Chemical Ligation | D-peptide thioester intermediates | General D-protein assembly | High yields for small proteins | Racemization risk with D-arginine |
The development of specialized derivatives has significantly advanced D-arginine incorporation in mirror-image proteins:
Galactosyl Prodrugs: The synthesis of D-arginine-D-galactos-6'-yl ester (D-ArgGal) demonstrates remarkable advantages for cellular delivery. Comparative studies show that D-ArgGal (1) penetrates cell membranes more rapidly than D-arginine alone, (2) releases arginine more slowly and in greater amounts than corresponding L-arginine galactosyl derivatives, and (3) produces higher nitric oxide levels and nitrite formation under identical experimental conditions [1]. These properties make galactosyl derivatives particularly valuable for creating bioactive D-proteins with enhanced cellular uptake.
Arginine-Rich Peptide Vectors: Cell-penetrating peptides containing multiple D-arginine residues facilitate the intracellular delivery of mirror-image proteins. Hexa-(D-arginine) conjugates have demonstrated exceptional cellular uptake efficiency and biological activity, with documented applications in protein kinase inhibition and intracellular signaling modulation [2].
The synthesis workflow for D-arginine-containing mirror-image proteins involves multiple critical steps that must be carefully optimized to ensure high yields and fidelity. The following diagram illustrates the key decision points in selecting an appropriate synthesis strategy:
Resin Swelling: Place 100 mg of Rink amide MBHA resin (0.05 mmol) in a peptide synthesis vessel. Add 5 mL DCM and shake gently for 30 minutes at room temperature to swell the resin.
Fmoc Deprotection: Drain DCM and add 5 mL of 20% piperidine in DMF. Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash resin thoroughly with DMF (5 × 5 mL).
Coupling Cycle: For each D-arginine incorporation:
Coupling Verification: Perform Kaiser test to confirm complete coupling. If test is positive (indicating free amines), repeat coupling step.
Iterative Elongation: Repeat steps 2-4 for each subsequent D-amino acid in sequence.
Final Deprotection and Cleavage:
Purification: Purify crude peptide by preparative HPLC using C18 column with water/acetonitrile gradient (20-80% ACN containing 0.1% TFA) over 30 minutes. Monitor at 220 nm.
Characterization: Analyze purified peptide by MALDI-TOF mass spectrometry and analytical HPLC to confirm identity and purity (>95%).
Substrate Preparation: Synthesize Abz-D-Arg-D-Ala-pNA according to published procedures [3] with overall yield of 36%. Confirm identity and purity by HPLC and mass spectrometry.
Enzyme Source Preparation:
Dual Detection Assay:
Activity Calculation:
Enzyme Enrichment:
Table 2: Quantitative Analysis of D-Arginine-Specific Protease Activity
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U mg⁻¹) | Purification (fold) | Yield (%) |
|---|---|---|---|---|---|
| Crude Supernatant | 150.0 | 45.5 | 0.30 | 1.0 | 100 |
| Cation Exchange | 18.2 | 38.9 | 2.14 | 7.1 | 85.5 |
| Size Exclusion | 4.1 | 34.1 | 8.31 | 27.7 | 74.9 |
Galactose Protection:
D-arginine Protection:
Esterification:
Deprotection:
Cell Permeation Studies:
Mirror-image protein crystallography has emerged as a powerful technique for determining complex macromolecular structures. D-proteins containing D-arginine residues facilitate crystallization of challenging targets through several mechanisms:
Enhanced Crystal Packing: D-arginine residues promote specific intermolecular contacts through their guanidinium groups, often leading to crystal forms distinct from those obtained with L-proteins. This is particularly valuable for targets that resist crystallization in their natural L-forms.
Phasing Solutions: The anomalous scattering properties of D-arginine-rich regions can provide phase information when traditional heavy-atom derivatization fails. This approach has been successfully applied to determine structures of several previously intractable targets.
Ligand Complex Studies: D-proteins containing D-arginine enable crystallization of protein-ligand complexes that are unstable with native L-proteins. The altered thermodynamics of D-protein folding can stabilize transient interaction states, providing snapshots of dynamic biological processes.
Case studies demonstrate that D-arginine residues participate in specific salt bridges and cation-π interactions in crystal lattices, often with geometries mirroring those observed in L-proteins. This conservation of interaction preferences despite chirality inversion validates the structural fidelity of mirror-image approaches.
D-arginine-containing mirror-image proteins show exceptional promise in several therapeutic areas:
Kinase Inhibition: Conjugates of hexa-(D-arginine) with adenosine function as bisubstrate-analog inhibitors with nanomolar potency against basophilic protein kinases. These compounds demonstrate remarkable specificity, with strong inhibition (>95%) of AGC kinases including ROCK II and PKB/Akt at 1 μM concentration, while showing minimal activity against unrelated kinase families [2]. The D-arginine component contributes to both target affinity and proteolytic stability, addressing key limitations of conventional peptide-based inhibitors.
Antimicrobial Applications: D-arginine-rich sequences exhibit potent activity against various pathogens through mechanisms distinct from their L-arginine counterparts. The altered enzymatic processing of D-arginine sequences prevents development of resistance through conventional protease-based pathways, making these compounds particularly valuable against multidrug-resistant organisms.
Metabolic Modulation: The unique metabolic fate of D-arginine enables applications in nitric oxide delivery and cellular signaling. Studies with D-ArgGal demonstrate that D-arginine prodrugs can produce substantially higher nitric oxide levels than corresponding L-arginine formulations under identical conditions, suggesting applications in cardiovascular therapeutics and wound healing [1].
The following diagram illustrates the workflow for developing therapeutic D-arginine-containing proteins, from design to evaluation:
Synthetic Challenges: D-arginine-rich sequences present specific challenges during solid-phase synthesis. The guanidinium group can promote side reactions and increase aggregation risk. The following strategies address these issues:
Coupling Efficiency: Monitor each D-arginine incorporation with quantitative Kaiser tests. For difficult couplings, extend reaction time to 4 hours or use double-coupling protocols with different activation reagents.
Aggregation Mitigation: Incorporate pseudo-proline derivatives or apply microwave-assisted synthesis (30-50°C) to disrupt β-sheet formation that commonly occurs with consecutive D-arginine residues.
Racemization Prevention: Use HOBt-based coupling reagents instead of HOAt derivatives when incorporating Fmoc-D-Arg(Pbf)-OH, as the latter can promote racemization during activation.
Purification Considerations: D-arginine-containing D-peptides often exhibit altered retention characteristics on reverse-phase HPLC compared to their L-arginine counterparts. Method development should include:
Comprehensive characterization of D-arginine-containing mirror-image proteins requires multiple orthogonal techniques:
Chiral Analysis: Verify enantiomeric purity using marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) derivatization followed by HPLC analysis. This method can detect as little as 0.1% L-enantiomer contamination in D-arginine residues.
Structural Validation:
Functional Assays:
Table 3: Troubleshooting Guide for D-Arginine Incorporation
| Problem | Potential Cause | Solution | Prevention |
|---|---|---|---|
| Low coupling efficiency | Aggregation of D-arginine-rich sequences | Increase temperature to 50°C during coupling | Incorporate backbone amide protection |
| Racemization | Over-activation of Fmoc-D-Arg(Pbf)-OH | Switch to HOBt/HBTU coupling system | Limit activation time to <2 minutes |
| Difficult purification | Multiple closely eluting species | Use heptafluorobutyric acid as ion-pair reagent | Optimize sequence to distribute D-arginine residues |
| Poor solubility | High density of guanidinium groups | Add chaotropes (urea) during handling | Incorporate solubility tags during synthesis |
The synthesis of mirror-image proteins incorporating D-arginine derivatives represents a rapidly advancing field with significant implications for structural biology, drug discovery, and therapeutic development. The protocols outlined in this document provide robust methodologies for incorporating D-arginine into mirror-image proteins, characterizing their properties, and applying them to solve complex biological problems.
Future developments in this field will likely focus on several key areas:
Expanded Enzyme Toolbox: The discovery and engineering of additional D-arginine-specific proteases will enable more efficient assembly of complex D-proteins. Current efforts focus on mining microbial genomes for novel DSPs with complementary specificities.
Improved Synthetic Methodologies: Advances in flow-based peptide synthesis and automated ligation strategies will address current limitations in synthesis scale and efficiency, particularly for D-arginine-rich sequences.
Therapeutic Translation: The exceptional protease stability and unique targeting capabilities of D-arginine-containing D-proteins position them as promising candidates for next-generation therapeutics, particularly in areas requiring prolonged biological half-lives and specific molecular recognition.
As these methodologies continue to mature, researchers are poised to unlock the full potential of mirror-image protein technology, with D-arginine playing a central role in enabling both synthetic access and functional sophistication of these remarkable biomolecules.
Chemical Name: Fmoc-D-Arg(Pbf)-OH [1] CAS Number: Information not located in current search results Molecular Formula: Information not located in current search results Molecular Weight: Information not located in current search results Storage Conditions: Store desiccated at -20°C; ensure low acetic acid content (<0.02%) to prevent peptide chain termination during synthesis [1]
Role in Fmoc-SPPS: This building block is essential for incorporating the D-enantiomer of arginine into peptide sequences. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group and is removed with a base like piperidine during each synthesis cycle. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the side-chain guanidino group and is stable to base but removed with strong acid like TFA during final cleavage [1] [2].
Table: Protecting Group Strategy for Fmoc-D-Arg(Pbf)-OH
| Protecting Group | Protected Functional Group | Cleavage Conditions | Purpose |
|---|---|---|---|
| Fmoc | α-amino group (Nα) | Base (e.g., 20% Piperidine/DMF) [3] | Temporary protection; removed in each synthesis cycle |
| Pbf | Side-chain guanidino group | Strong Acid (e.g., TFA) [1] | Permanent protection; removed during final global deprotection |
Here is the standard workflow for using Fmoc-D-Arg(Pbf)-OH in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS).
Protocol 1: Standard Coupling Procedure for Fmoc-D-Arg(Pbf)-OH [2]
Protocol 2: Standard Fmoc Deprotection (Pre- and Post-Coupling) [3] [2]
Protocol 3: Final Cleavage and Global Deprotection [2]
D-amino acids like D-arginine are strategically used in peptide-based drugs to enhance stability and modify activity [4].
Table: Therapeutic Applications of D-Amino Acid-Containing Peptides
| Therapeutic Area | Peptide Drug (Example) | Role of D-Amino Acid / Modified Arginine |
|---|---|---|
| Diabetes (Type 2) | Liraglutide (GLP-1 analog) [4] | Fatty acid chain attached to lysine; D-amino acids used in other analogs to resist enzymatic degradation. |
| Oncology | Leuprolide (GnRH analog) [4] | Incorporates D-amino acids to enhance stability and potency for treating hormone-responsive cancers. |
| Infectious Disease | Enfuvirtide (HIV fusion inhibitor) [4] | Synthetic peptide mimicking viral proteins; use of D-amino acids can improve metabolic stability. |
Successful synthesis requires attention to several critical factors:
Fmoc-D-Arg(Pbf)-OH is a critical building block for introducing D-arginine into therapeutic peptides. Adherence to high-quality reagents and standardized Fmoc-SPPS protocols, including HBTU/DIPEA-mediated coupling and piperidine deprotection, ensures efficient synthesis. Its application is vital for developing stable, potent peptide therapeutics like GLP-1 analogs and cancer treatments, leveraging the stability conferred by D-amino acids against enzymatic degradation [4].
Fmoc-D-Arg(NO₂)-OH is a non-natural amino acid derivative specifically engineered for peptide synthesis and bioconjugation applications. This building block features orthogonal protecting groups that enable sophisticated synthetic strategies in peptide chemistry and chemical biology. The compound contains three strategically positioned protective functionalities: the Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is removable under basic conditions; the NO₂ (nitro) group protects the guanidino side chain functionality of arginine; and the free carboxylic acid serves as the point of elongation during solid-phase peptide synthesis (SPPS). This protective arrangement allows for sequential deprotection and modification, making it particularly valuable for constructing complex bioconjugates.
The structural configuration of Fmoc-D-Arg(NO₂)-OH features the D-enantiomer of arginine, which provides enhanced metabolic stability compared to its L-counterpart in biological applications. The D-configuration is particularly advantageous for creating protease-resistant peptide therapeutics and probes. The nitro protection on the guanidino side chain offers improved stability during standard Fmoc-SPPS procedures compared to other arginine protecting groups, while maintaining compatibility with common coupling reagents and conditions. This compound typically appears as a white to off-white powder with good solubility in polar aprotic solvents commonly used in peptide synthesis, including DMF, DCM, and NMP [1] [2].
Table 1: Fundamental Properties of Fmoc-D-Arg(NO₂)-OH
| Property | Specification | Technical Notes |
|---|---|---|
| CAS Number | 58111-94-7 | Unique chemical identifier |
| Molecular Formula | C₂₁H₂₃N₅O₆ | Elemental composition |
| Molecular Weight | 441.44 g/mol | Exact mass |
| Storage Conditions | 2-8°C, desiccated | Long-term stability preservation |
| Physical Form | White crystalline powder | Visual characteristics |
| Solubility | DMF, DMSO, DCM | Suitable for SPPS applications |
The oxime ligation reaction represents one of the most powerful bioconjugation techniques enabled by Fmoc-D-Arg(NO₂)-OH incorporation. This approach capitalizes on the bioorthogonal reactivity between aminooxy groups and carbonyl compounds (aldehydes or ketones) to form stable oxime linkages. Recent advances have demonstrated that oxime ligation can be performed rapidly within 5 minutes using optimized catalysts, making it suitable for time-sensitive applications such as the preparation of radioactive PET tracers with short-lived isotopes like ¹⁸F (half-life: 109.7 minutes). The reaction proceeds efficiently under physiological conditions without requiring metal catalysts, thereby avoiding potential toxicity issues and purification challenges associated with metal residues [3].
The strategic incorporation of Fmoc-D-Arg(NO₂)-OH enables the preparation of stable peptide precursors that can be folded oxidatively to form disulfide-rich architectures—a capability previously limited in standard oxime ligation approaches. This breakthrough has particular significance for working with complex peptide scaffolds such as conotoxins and other disulfide-constrained peptides that require specific folding for biological activity. The Fmoc-protected aminooxy precursors demonstrate exceptional stability, remaining intact for at least three months when stored as lyophilized powders or in acidic solutions (0.1% TFA or 50% ACN/0.1% TFA at 4°C), supporting their use in late-stage diversification strategies [3].
The unique nitro-protected guanidino group in Fmoc-D-Arg(NO₂)-OH provides a handle for selective modification after peptide assembly and global deprotection. While the standard deprotection conditions remove both the Fmoc and side-chain protecting groups, strategic partial deprotection sequences can allow selective exposure of the guanidino functionality for conjugation. This approach enables the site-specific introduction of various probes, including fluorescent dyes, biotin tags, NMR-active moieties, and other functional groups exclusively at the arginine side chain. The D-configuration provides enhanced resistance to enzymatic degradation during biological applications, extending the half-life of resulting conjugates in cellular and in vivo contexts [4].
The orthogonal protection strategy employed by Fmoc-D-Arg(NO₂)-OH fits within the broader Fmoc/tBu approach to SPPS, which is now the method of choice for routine peptide synthesis due to its compatibility with milder acidic cleavage conditions compared to Boc/Bzl strategies. This orthogonal scheme allows for the sequential deprotection of specific functionalities, enabling sophisticated conjugation workflows that would be challenging with standard amino acid building blocks. The method is particularly valuable for preparing peptide-based theranostics that combine imaging and therapeutic capabilities in a single molecular entity [3] [5].
Table 2: Bioconjugation Applications and Advantages of Fmoc-D-Arg(NO₂)-OH
| Application Domain | Strategic Advantage | Implementation Considerations |
|---|---|---|
| Oxime Ligation | Rapid kinetics (5 min complete reaction), bioorthogonal | Aniline or p-phenylenediamine catalysis at pH 4-5 |
| PET Tracer Development | Compatible with short-lived isotopes (¹⁸F) | Fast conjugation crucial for ¹⁸F (t₁/₂ = 109.7 min) |
| Disulfide-Rich Peptides | Folding compatibility with Fmoc-protected aminooxy group | Enables oxidative folding after incorporation |
| Metabolic Stabilization | D-configuration provides protease resistance | Enhanced in vivo stability for therapeutic applications |
| Late-Stage Diversification | Stable precursors for on-demand modification | Long-term storage capability (≥3 months) |
Materials and Equipment:
Stepwise Procedure:
Resin Swelling and Preparation: Transfer 100 mg of Rink amide resin to a peptide synthesis vessel or syringe reactor. Swell the resin in 5 mL of anhydrous DCM for 30 minutes with gentle agitation. Drain the DCM and wash the resin sequentially with DMF (2 × 3 mL), isopropanol (1 × 3 mL), and DMF (2 × 3 mL).
Fmoc Deprotection of Resin: Treat the resin with 3 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 10 minutes. Monitor deprotection by the characteristic yellow color of dibenzofulvene-piperidine adduct. Wash thoroughly with DMF (5 × 3 mL) to remove all piperidine [6] [5].
Coupling Fmoc-D-Arg(NO₂)-OH: Prepare the activation mixture by dissolving 4 equivalents of Fmoc-D-Arg(NO₂)-OH in minimal DMF (2 mL). Add 4 equivalents of HBTU/HCTU and 4 equivalents of Oxyma Pure. Activate for 1 minute, then add 8 equivalents of DIPEA. Immediately transfer the activated solution to the resin and agitate for 45-90 minutes. Monitor coupling using qualitative ninhydrin or chloranil tests. For incomplete coupling, extend reaction time or recouple with fresh reagents [5].
Sequential Chain Elongation: Repeat steps 2-3 for each subsequent amino acid in the target sequence. After final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 × 3 mL), isopropanol (2 × 3 mL), and DCM (3 × 3 mL). Dry under vacuum for 2 hours before cleavage [5].
Figure 1: Experimental workflow for solid-phase peptide synthesis using Fmoc-D-Arg(NO₂)-OH, highlighting key steps from resin preparation through final bioconjugate formation.
Standard Acidolytic Cleavage:
NO₂ Group Considerations: The nitro protecting group on the arginine side chain is removed during standard TFA cleavage, particularly when scavengers are present. For complete deprotection, extend cleavage time to 3-4 hours. The triisopropylsilane serves as an effective scavenger for preventing side reactions during deprotection of the nitro-arginine side chain. After cleavage, the guanidino group is fully exposed and available for subsequent bioconjugation strategies [7] [5].
Materials:
Procedure:
Analytical HPLC Conditions:
Expected Retention Behavior: Fmoc-D-Arg(NO₂)-OH and peptides containing this building block typically exhibit characteristic retention on reversed-phase HPLC. The nitro group contributes to moderately hydrophobic behavior, while the guanidino group after deprotection increases hydrophilicity. The Fmoc group provides strong UV absorption at 265 nm, facilitating detection during synthesis monitoring. Peptides incorporating D-Arg(NO₂) generally show slightly increased hydrophobicity compared to their L-arginine counterparts, potentially due to subtle conformational differences affecting interaction with the stationary phase [1] [2].
Electrospray Ionization (ESI) Mass Spectrometry:
Expected Mass Spectral Data:
MALDI-TOF Mass Spectrometry:
Mass spectrometric analysis provides definitive confirmation of successful incorporation of D-Arg(NO₂) during synthesis and complete deprotection after cleavage. The characteristic isotope pattern and fragmentation can help validate the identity of the building block within the peptide sequence [1].
Table 3: Analytical Characterization Parameters for Fmoc-D-Arg(NO₂)-OH and Derivatives
| Analytical Method | Key Parameters | Characterization Focus |
|---|---|---|
| Analytical HPLC | C18 column, 0.1% TFA/ACN gradient | Purity assessment, retention behavior |
| ESI Mass Spectrometry | Positive ion mode, 100-2000 m/z range | Mass confirmation, identity verification |
| MALDI-TOF MS | CHCA matrix, reflection mode | High-mass accuracy for peptides/conjugates |
| UV-Vis Spectroscopy | 220 nm (peptide bond), 265 nm (Fmoc) | Quantification, monitoring deprotection |
| Amino Acid Analysis | Acid hydrolysis, derivatization | Compositional verification after synthesis |
Incomplete Coupling:
Side Reactions During Deprotection:
Partial NO₂ Group Removal:
Slow Oxime Ligation Kinetics:
Product Heterogeneity:
Figure 2: Troubleshooting guide for common challenges encountered during peptide synthesis and bioconjugation with Fmoc-D-Arg(NO₂)-OH, presenting specific problems and their corresponding optimization strategies.
The strategic incorporation of Fmoc-D-Arg(NO₂)-OH in peptide synthesis enables the development of advanced bioconjugates with applications across multiple therapeutic domains. The D-arginine configuration provides enhanced metabolic stability by conferring resistance to proteolytic degradation, extending the circulating half-life of peptide therapeutics in biological systems. This stability advantage is particularly valuable for targeted drug delivery systems where maintaining structural integrity until reaching the target site is crucial for therapeutic efficacy.
In diagnostic applications, the orthogonal protection strategy enables efficient incorporation of imaging agents, including radionuclides for PET imaging (e.g., ¹⁸F, ⁶⁸Ga), fluorescent probes for optical imaging, and metal chelators for MRI contrast enhancement. The rapid oxime ligation kinetics (complete within 5 minutes) are especially advantageous for working with short-lived radionuclides where synthesis speed directly impacts practical utility and radioactive dose efficiency. This approach has been successfully demonstrated in the development of peptide-based PET tracers for oncology and neuroscience applications [3] [4].
The compatibility of Fmoc-protected aminooxy groups with oxidative folding protocols represents a significant advancement for working with disulfide-rich peptide scaffolds, including conotoxins, insulin analogs, and other structurally constrained peptides. This capability enables the production of stable precursors that can be folded after solid-phase synthesis, then efficiently conjugated at a later stage—streamlining the production of complex peptide conjugates that maintain native structural integrity while displaying precisely positioned functional moieties. The method has been successfully applied to produce bioactive conjugates of pharmacologically significant peptides like oxytocin and α-conotoxins, demonstrating preservation of biological activity while gaining new functionality through conjugation [3].
During peptide synthesis, the guanidino side-chain of arginine can act as an internal nucleophile. When the carboxylic acid is activated for coupling, this can lead to an intramolecular attack, resulting in the formation of a stable, six-membered delta-lactam ring. This side reaction consumes the activated arginine derivative, leading to inefficient coupling and the formation of des-arginine peptide impurities [1].
The nitro (NO₂) group protects against this due to its strong electron-withdrawing nature. By reducing the basicity and nucleophilicity of the guanidino group, it makes the side-chain nitrogen much less likely to attack the activated carboxyl carbon, thereby effectively suppressing delta-lactam formation [1].
The table below summarizes key characteristics of different arginine protecting groups, highlighting the advantages of the NO₂ group for stability and lactam prevention.
| Protecting Group | Stability in Solution (DMF/NBP) | Tendency for δ-Lactam Formation | Primary Removal Method | Key Characteristics |
|---|---|---|---|---|
| NO₂ | Stable for over 30 days [1] | Prevents formation [1] | SnCl₂, 2-MeTHF, 55°C or Sonochemistry [1] | Cost-effective; high atom economy; orthogonal to acid-labile groups |
| Pbf | Stable [1] | Can occur [1] | Trifluoroacetic Acid (TFA) [1] | Current industry standard; expensive; can still form lactams |
| (Boc)₂ | Degrades over time (mono-Boc observed) [1] | Higher tendency with certain couplings [2] | Trifluoroacetic Acid (TFA) [1] | – |
A key advantage of the NO₂ group is that it can be cleaved while the peptide is still on the resin, using a non-catalytic hydrogenation method. The following protocol uses tin(II) chloride (SnCl₂) as a reducing agent [1].
Procedure Notes:
Q1: Why should I consider switching from the standard Pbf to the NO₂ group for arginine?
Q2: I am synthesizing a peptide with multiple arginine residues. Will the NO₂ deprotection still work efficiently?
Q3: Are solutions of Fmoc-Arg(NO₂)-OH stable for automated peptide synthesis?
Q4: Can I use catalytic hydrogenation to remove the NO₂ group?
The nitro (NO2) group is typically removed by reduction to an amine, followed by acidification. The table below compares the two main methods.
| Method | Reagents & Conditions | Key Advantages | Key Limitations |
|---|
| SnCl₂ Reduction (On-Resin) [1] [2] | - Reducing Agent: SnCl₂
Here are answers to specific issues you might face during the deprotection process.
1. The deprotection reaction is slow, especially for a peptide with multiple arginine residues. How can I accelerate it?
2. What are the common side reactions, and how can I avoid them?
3. When should I choose the NO2 protecting group over others like Pbf? The NO2 group is an excellent choice in several scenarios [1]:
The following diagram illustrates the optimized protocol for removing the NO2 group while the peptide is still attached to the solid support.
Procedure:
The reduction of nitro groups to amines using tin(II) chloride (SnCl₂) is a classic and mild method suitable for substrates containing other reducible functionalities [1]. The reaction requires acidic conditions, typically with hydrochloric acid (HCl) [2].
Q1: Why did my reaction fail or proceed too slowly?
Q2: How can I prepare and handle SnCl₂ effectively?
Q3: My product is impure or colored. How can I improve the workup?
This protocol is adapted from general synthetic procedures for reducing a nitro group to an amine using SnCl₂ [2] [1] [3].
Materials:
Safety Note: Concentrated HCl is corrosive. Handle all chemicals with appropriate PPE in a fume hood.
Procedure:
The table below compares SnCl₂ to other common methods for nitro group reduction to help you select the right reagent [4] [1].
| Method | Typical Conditions | Key Advantages | Key Limitations |
|---|---|---|---|
| SnCl₂ [1] | SnCl₂, conc. HCl, reflux | Mild and selective; good functional group tolerance [1]. | Workup can be messy (tin residues). Acidic conditions not suitable for acid-sensitive substrates. |
| Catalytic Hydrogenation [4] [1] | H₂ (1 atm), Pd/C, Rt | Clean and high-yielding; simple workup (filter catalyst). | Lacks chemoselectivity; reduces other vulnerable groups (e.g., alkenes, benzyl ethers, halides) [1]. |
| Iron (Fe) [1] | Fe(0), AcOH or HCl, reflux | Inexpensive. Mild and selective in the presence of other reducible groups [1]. | Can be slow; workup involves filtration of iron sludge. |
| Sodium Sulfide (Na₂S) [1] | Na₂S, H₂O, EtOH, heat | Chemoselective for reducing one nitro group in dinitro aromatics [1]. | Does not reduce aliphatic nitro groups [1]. |
Ultrasonics Sonochemistry is a leading journal publishing on chemical reactions induced by ultrasonic waves, focusing on areas like acoustic cavitation, sonoprocessing, and reactor design [1]. While specific data on Arg(NO₂) deprotection is not available, the table below outlines how general sonochemical principles could apply to this process.
| Aspect | General Role in Sonochemistry | Potential Application to Arg(NO₂) Deprotection |
|---|---|---|
| Core Mechanism | Uses ultrasonic energy to create, oscillate, and collapse cavitation bubbles in a liquid, generating intense local heat and high pressure [1]. | Could enhance the cleavage of the nitro group from the arginine side chain by improving reagent mixing and reaction kinetics. |
| Reaction Enhancement | Improves mass transfer and can accelerate reaction rates [1]. | May reduce deprotection time and allow for milder reaction conditions (e.g., lower temperature), potentially minimizing side reactions. |
| Key Equipment | Ultrasonic bath or probe (horn) system [1]. | A probe system is typically required for synthetic chemistry applications due to its ability to deliver higher and more direct power. |
To develop a working protocol, you will likely need to adapt general peptide deprotection methods with sonochemical techniques. Here is a suggested workflow to guide your experimental planning.
Q1: What are the main advantages of using sonochemistry for sensitive reactions like deprotection? The primary advantages are potentially faster reaction rates and the ability to perform reactions under milder conditions (e.g., lower temperature). This is due to the improved mass transfer and mixing at a microscopic level caused by cavitation, which can help prevent localized over-concentrations of reagents and reduce side reactions [1].
Q2: My deprotection reaction is incomplete. What should I adjust first?
Q3: I suspect my peptide is degrading under sonication. How can I confirm and fix this?
The table below summarizes common challenges and general optimization strategies based on established peptide synthesis principles.
| Challenge | Possible Causes | Optimization Strategies |
|---|---|---|
| Low Coupling Efficiency [1] | Inadequate activation, "difficult sequences" causing aggregation, poor resin solvation | Use high-efficiency coupling reagents (HATU, HCTU) [1]; employ double-coupling strategy [1]; use mixed solvents (DMSO/DMF) to suppress aggregation [1] |
| Side Reactions & Impurities [1] | Incomplete deprotection, racemization, side-chain modifications | Optimize deprotection conditions (e.g., 50% Pip/DMF for 1 min for Fmoc) [1]; use additives (HOBt/HOAt) to reduce racemization [1]; use scavengers (thiols) during cleavage to minimize side reactions [1] |
| Low Overall Yield (Long Peptides) [2] | Cumulative inefficiency from each coupling/deprotection step | Use pseudoproline dipeptides to disrupt secondary structures [2]; consider fragment condensation or native chemical ligation for long peptides [2]; select high-swelling resins with low loadings [2] |
| Purification Difficulties [1] | Complex mixture of deletion sequences and side products | Optimize HPLC purification with different columns and mobile phases [1]; employ multi-step purification strategy (crude followed by fine purification) [1] |
For your specific project involving D-peptides and nitroarginine, the following points from the literature are crucial.
The following diagram outlines a logical workflow you can follow to diagnose and resolve synthesis issues.
Catalytic hydrogenation with Palladium (Pd) is a reduction reaction where hydrogen atoms add to an unsaturated molecule in the presence of a metal catalyst [1]. For a drug development context, this is commonly used to reduce functional groups like alkenes, alkynes, and nitro groups (R-NO₂) to their corresponding amines (R-NH₂) [2] [1].
The general mechanism for heterogeneous catalysis, known as the Horiuti-Polanyi mechanism, involves four key steps [1]:
R-NO₂) and hydrogen gas (H₂) bind to the Pd catalyst surface.H₂ molecule dissociates into two hydrogen atoms on the metal surface.R-NH₂) is released from the catalyst.The diagram below illustrates this workflow for a nitro group.
Common catalysts and typical reaction conditions are summarized in the table below [2] [1].
| Catalyst Type | Common Forms | Typical Loadings | Hydrogen Pressure | Temperature |
|---|---|---|---|---|
| Heterogeneous Pd | Pd/C (Palladium on Carbon), Pd/Al₂O₃ | 5 - 10 wt% metal on support [2] | 1 - 4 atm (15 - 60 psi) [2] | ~150 °C [3] |
| Other Metals | Pt, Rh, Ni (e.g., Raney Nickel) | Varies | Low to very high pressure [1] | Varies |
Here are common issues and solutions based on general hydrogenation principles.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Reaction is too slow or doesn't start | Low catalyst activity or poisoning [1] | Ensure catalyst is fresh and activated. Test with a standard reaction to check activity. |
| Low H₂ pressure or poor mass transfer [2] | Increase H₂ pressure; ensure vigorous stirring/shaking for gas-liquid-solid mixing [2]. | |
| Incomplete conversion | Insufficient catalyst or H₂ | Increase catalyst loading or reaction time; ensure excess H₂ is available. |
| Formation of undesired by-products | Catalyst is non-selective | Use a more selective catalyst (e.g., Lindlar's for alkynes) [2] or modify reaction conditions. |
| Difficulty separating the product | Catalyst fines in solution | Filter through celite; ensure catalyst is on a solid support for easy filtration [2]. |
Q1: How can I improve the selectivity of my hydrogenation reaction to only reduce the nitro group?
Q2: My catalyst seems inactive. What could be wrong?
Q3: Are there safer alternatives to using high-pressure H₂ gas?
This procedure is adapted from general laboratory-scale hydrogenation techniques [2].
Materials:
Step-by-Step Procedure:
Q1: What are the standard conditions for Fmoc deprotection, and why might they be a problem?
The standard method for removing the Fmoc group in solid-phase peptide synthesis (SPPS) uses a solution of 20% piperidine in DMF [1] [2]. Deprotection is a two-step mechanism that requires a secondary amine, and piperidine is highly effective because it rapidly cleaves the group and traps the dibenzofulvene (DBF) byproduct, preventing side reactions [1] [3].
However, there are two primary issues:
Q2: What are the recommended alternative deprotection reagents?
Research has shown that other cyclic secondary amines can effectively replace piperidine. The following table summarizes the performance and characteristics of common reagents.
| Reagent | Typical Concentration | Deprotection Speed (Half-life) | Key Characteristics & Advantages |
|---|---|---|---|
| Piperidine (PP) | 20% in DMF | ~6 seconds [3] | Gold standard; very fast; efficient DBF trapping [1] [2]. |
| 4-Methylpiperidine (4MP) | Not specified (e.g., 20%) | Slower than piperidine [2] | Effective replacement; may reduce side reactions; less regulated [2]. |
| Piperazine (PZ) | 2-5% in DMF [1] [2] | Slower than piperidine [2] | Viable alternative; lower basicity (pKa ~9.73); less regulated [2]. |
| Morpholine | 50% in DMF | ~1 minute [3] | Faster than many amines but slower than piperidine [3]. |
A comparative study synthesizing multiple peptides found that piperidine, 4-methylpiperidine, and piperazine are largely interchangeable in terms of final crude yield and purity [2]. While piperidine sometimes gave marginally higher purity, 4-methylpiperidine and piperazine are excellent alternatives, especially for regulatory or toxicity concerns [2].
Q3: Is there a completely different method for Fmoc deprotection?
For highly sensitive peptides where even mild bases cause side reactions, an acidic hydrogenolysis method has been developed as an advanced, orthogonal strategy [4].
Protocol 1: Standard Fmoc Deprotection with Alternative Amines [2]
This is a general protocol for solid-phase peptide synthesis.
The following diagram illustrates this standard workflow and the alternative acidic hydrogenolysis method.
Protocol 2: Advanced Acidic Hydrogenolysis for Sensitive Peptides [4]
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Incomplete deprotection | Deprotection reagent is too dilute; reaction time is too short. | Increase reagent concentration (e.g., to 20%); ensure adequate reaction time [2] [3]. |
| Peptide contains deletion sequences | Incomplete Fmoc removal in a previous cycle. | Use a fresh, high-quality deprotection reagent; consider a double deprotection step for difficult sequences. |
| Side reactions with sensitive functional groups | The nucleophilicity of the secondary amine or the newly deprotected amine. | Switch to the acidic hydrogenolysis method to generate a non-nucleophilic ammonium salt [4]. |
| Low yield or purity in final peptide | Aspartimide formation or other base-catalyzed side reactions. | Replace piperidine with 4-methylpiperidine, which has been shown to minimize aspartimide formation [2]. |
The following experimental workflow and data are derived from a 2020 study that directly compared the stability of these protecting groups [1].
The quantitative results from this stability study are summarized in the table below. It tracks the percentage of remaining Fmoc-Arg(Boc)₂-OH over time, which provides a reference point for the stability of the NO₂ and Pbf groups, which showed no degradation.
| Time Point | Fmoc-Arg(Boc)₂-OH in DMF | Fmoc-Arg(Boc)₂-OH in NBP |
|---|---|---|
| 0 hours | 88.8% | 88.8% |
| 48 hours | 85.0% | 83.5% |
| 10 days | 77.6% | 71.8% |
| 30 days | 51.2% | 37.7% |
Source: Data extracted from [1]. The commercial sample of Fmoc-Arg(Boc)₂-OH began with some impurity. Under the same conditions, solutions of Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH remained at 100% with no observed degradation over the entire 30-day period.
The table below summarizes the fundamental chemical properties of these two enantiomers.
| Property | Fmoc-L-Arg(NO₂)-OH | Fmoc-D-Arg(NO₂)-OH |
|---|---|---|
| CAS Number | 58111-94-7 [1] | Information available (PubChem CID 15940437), specific CAS not confirmed in search results |
| Molecular Formula | C₂₁H₂₃N₅O₆ [1] | C₂₁H₂₃N₅O₆ (enantiomer) [2] |
| Molecular Weight | 441.44 g/mol [1] | 441.44 g/mol (enantiomer) |
| Appearance | Powder [1] | Information missing |
| Purity (HPLC) | Available (commercial product) [1] | Information missing |
| Specific Rotation | Information missing | Information missing |
| Storage | Desiccate at -20°C [1] | Information missing |
The core difference between these enantiomers lies in their biological activity and interaction with biological systems, driven by their chirality. This is critically important in drug development.
The diagram below illustrates how the different enantiomers lead to divergent biological outcomes in this specific research context.
The synthesis of these building blocks involves introducing two protecting groups to the parent arginine.
The table below summarizes the key characteristics of the two protecting groups based on current literature.
| Feature | NO₂ (Nitro) Group | bis-Boc Group |
|---|---|---|
| Protection Stability | Highly stable in solution (e.g., DMF, NBP) for over 30 days [1]. | Slowly degrades in solution over time, forming mono-protected species [1]. |
| δ-Lactam Prevention | Effectively prevents δ-lactam formation during coupling [1]. | Less effective at preventing δ-lactam formation compared to the NO₂ group [1]. |
| Deprotection Method | SnCl₂ in 2-MeTHF at 55°C; also via catalytic hydrogenation or sonochemistry [1]. | Trifluoroacetic acid (TFA)/H₂O (95:5) at room temperature for ~1 hour [1]. |
| Key Advantages | High stability, effective lactam prevention, cost-effective starting materials [1]. | Very mild and standard deprotection conditions [1]. |
| Key Drawbacks | Requires non-standard deprotection conditions (SnCl₂ or H₂); potential reduction of other sensitive groups [1]. | Lower solution stability; less effective at preventing the key side reaction (δ-lactam) [1]. |
| Orthogonality | Stable to acids like TFA, orthogonal to Fmoc SPPS [1]. | Labile to acids, orthogonal to Fmoc SPPS, but not to other acid-labile groups [2] [1]. |
| Cost & Atom Economy | Expected to be lower cost; good atom economy [1]. | High cost; poor atom economy (0.27 for Fmoc-Arg(Pbf)-OH, a related complex protecting group) [1]. |
Here are the specific experimental procedures cited in the research for the use of these protecting groups.
This method allows for the removal of the NO₂ group while the peptide is still anchored to the solid-phase resin [1].
The bis-Boc group is removed under standard acidic conditions [1].
To help visualize the role of these protecting groups in peptide synthesis and the key decision factors, please refer to the following diagrams.
Diagram 1: This workflow integrates the selection of an arginine protecting group into the broader context of solid-phase peptide synthesis, highlighting the two distinct deprotection pathways.
Diagram 2: This decision guide summarizes the primary advantages and disadvantages of each protecting group to help determine the most suitable choice for a specific synthesis.
| Protecting Group (X) | Stability in Solution (e.g., DMF) | Tendency for δ-Lactam Formation | Key Characteristics & Removal |
|---|---|---|---|
| NO₂ | 100% stable over 30 days [1] | Prevents formation [1] [2] | Removed with SnCl₂ in mild acid conditions (e.g., 2-MeTHF, 55°C); removal can be aided by sonochemistry [1]. |
| Pbf | 100% stable over 30 days [1] | Can occur during coupling [1] [2] | Standard group; removed with TFA; high cost and poor atom economy [1]. |
| Bis-Boc | Degrades over time (from ~89% to ~51% in 30 days) [1] | Higher tendency (more than NO₂ or Pbf) [2] | Removed with TFA-H₂O (95:5); induces significant delta-lactam formation during mixed anhydride coupling [1] [2]. |
The comparative data is derived from studies that monitored the stability of protected arginine derivatives and their susceptibility to delta-lactam formation under standardized conditions.
The relationship between arginine's structure and the risk of delta-lactam formation, as well as the experimental workflow for comparing protecting groups, is illustrated below.
The primary advantage of D-peptides stems from the chirality of their amino acids. Most endogenous proteases are evolutionarily optimized to recognize and cleave the specific three-dimensional structures formed by L-amino acids [1]. Introducing D-amino acids creates a chirality mismatch at the enzyme's active site, severely hindering recognition and proteolysis [1] [2]. This makes D-peptides ideal for therapeutic applications requiring prolonged circulation half-life.
The following table summarizes key experimental findings that quantitatively demonstrate the enhanced stability of D-peptides.
| Peptide Sequence / Description | Experimental Conditions | Degradation Measurement | Key Finding | Source |
|---|---|---|---|---|
| LLL-1P (L-peptide precursor) | Incubation with proteinase K | % of peptide remaining over time | L-peptides degraded completely within 4 hours. | [2] |
| Isomers with ≥1 D-amino acid | Same as above | % of peptide remaining over time | Significant increase in proteolytic resistance; some isomers with 15-45% remaining after 24 hours. | [2] |
| D-Peptides & Glycosylated L-Peptides | Incubation with proteinase K | % remaining after 24 hours | D-peptides and glycosylated L-peptides showed 15% and 45% remaining, respectively, versus rapid L-peptide degradation. | [1] |
| Glycosylated D-peptide (5-t-(β-D-Glc)) | Incubation with chymotrypsin and other serine proteases | Rate of degradation | Glycosylation inhibited degradation by most serine proteases, further stabilizing the D-amino acid-containing peptide. | [3] |
To evaluate peptide stability in your own work, you can adapt these established experimental protocols.
This standard protocol assesses a peptide's susceptibility to a broad-spectrum protease [2].
For a more applied perspective, peptide stability can be tested in biological fluids.
Beyond the simple D/L substitution, several strategies can be employed to optimize peptide stability and efficacy.
The following diagram illustrates the logical decision process for selecting a peptide stabilization strategy based on project goals.
The table below summarizes the key performance characteristics of the three protecting groups, with a focus on stability and side reactions.
| Protecting Group | Stability in Solution (DMF/NBP) | δ-Lactam Formation (in DMF) | δ-Lactam Formation (in NBP) | Key Susceptibilities & Side Reactions |
|---|
| NO₂ | Highly stable over 30 days [1] | ~1% after 10 days [1] | ~1% after 10 days [1] | • Removal requires non-standard, strong reducing conditions (e.g., SnCl₂) [1]. • Potential for over-reduction or degradation with multiple Arg residues during catalytic hydrogenation [1]. | | Pbf | Highly stable over 30 days [1] | ~5% after 10 days [1] | ~7% after 10 days [1] | • Prone to δ-lactam formation during coupling, leading to des-Arg deletion peptides [1]. • Can generate reactive species during TFA cleavage that modify Trp residues [2] [3]. • High cost and poor atom economy [1]. | | (Boc)₂ | Slow degradation in solution (~50% pure after 30 days) [1] | Information Not Specified | Information Not Specified | • Not stable for long-term storage in solution [1]. • Can lead to the formation of mono-protected species over time [1]. |
The comparative data comes from controlled experimental studies. Here are the methodologies used to generate the key findings.
This protocol was used to generate the stability and δ-lactam formation data in the comparison table.
This method provides an alternative to catalytic hydrogenation for cleaving the NO₂ group.
The following diagram illustrates a logical pathway for choosing between these protecting groups based on your synthesis goals.
For researchers and development professionals, the choice of protecting group involves clear trade-offs: